6-Amino-5,7-dimethyl-1,3-diazaadamantane
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Overview
Description
6-Amino-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing analog of adamantane, a compound known for its unique cage-like structure. This substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to specific chemical and physical properties, making this compound an interesting subject for scientific research .
Scientific Research Applications
6-Amino-5,7-dimethyl-1,3-diazaadamantane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure and reactivity.
Industry: The compound’s derivatives are explored for their antibacterial, antiviral, and antitumor activities.
Future Directions
The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . The prospects for the use of azaadamantanes in medical chemistry and pharmacology are discussed .
Mechanism of Action
Target of Action
6-Amino-5,7-dimethyl-1,3-diazaadamantane is a derivative of azaadamantanes, which are nitrogen-containing analogs of adamantane .
Mode of Action
It’s known that the partial substitution of the nitrogen atoms for carbon in azaadamantanes significantly changes both chemical and physical properties . This leads to higher solubility in water of azaadamantanes compared to adamantanes, which may influence their interaction with biological targets .
Biochemical Pathways
It’s known that various biological activities of azaadamantanes have been observed, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .
Result of Action
It’s known that azaadamantanes and their derivatives have shown significant antitumor, psychotropic, antibacterial, and antioxidant action .
Biochemical Analysis
Biochemical Properties
The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The various biological activity of azaadamantanes in combination with moderate toxicity and different ways of their synthesis from available reagents makes them attractive for use as a basic block in the design of new biologically active compounds .
Cellular Effects
It is known that azaadamantanes and their derivatives have shown various biological activities, including antitumor, psychotropic, antibacterial, and antioxidant action .
Molecular Mechanism
It is known that the amino derivatives of 1,3-diazaadamantane, including 6-Amino-5,7-dimethyl-1,3-diazaadamantane, possess psychotropic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,7-dimethyl-1,3-diazaadamantane involves the condensation of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime with various aldehydes and ketones. The resulting oximes are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired 6-amino-1,3-diazaadamantane derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation and reduction reactions mentioned above. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,7-dimethyl-1,3-diazaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazaadamantane derivatives, which can exhibit different biological activities and chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaadamantane: Another nitrogen-containing analog of adamantane with similar structural properties.
1,3,5-Triazaadamantane: Contains three nitrogen atoms in the adamantane structure, leading to different chemical and biological properties.
Uniqueness
6-Amino-5,7-dimethyl-1,3-diazaadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other diazaadamantane derivatives. Its psychotropic activity and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-9-3-12-5-10(2,8(9)11)6-13(4-9)7-12/h8H,3-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCSFUAMLHKDLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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